molecular formula C19H14O5 B12286034 2,5-Dihydroxy-3-(4-methoxyphenyl)-6-phenyl-1,4-benzoquinone CAS No. 6172-50-5

2,5-Dihydroxy-3-(4-methoxyphenyl)-6-phenyl-1,4-benzoquinone

Cat. No.: B12286034
CAS No.: 6172-50-5
M. Wt: 322.3 g/mol
InChI Key: ARQIUFDEIJRCRU-UHFFFAOYSA-N
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Description

2,5-Dihydroxy-3-(4-methoxyphenyl)-6-phenyl-1,4-benzoquinone is an organic compound that belongs to the class of benzoquinones This compound is characterized by its two hydroxyl groups, a methoxyphenyl group, and a phenyl group attached to the benzoquinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dihydroxy-3-(4-methoxyphenyl)-6-phenyl-1,4-benzoquinone typically involves the oxidation of appropriate precursors. One common method is the oxidation of 2,5-dihydroxy-3-(4-methoxyphenyl)-6-phenylbenzene using oxidizing agents such as potassium permanganate or chromium trioxide under controlled conditions. The reaction is usually carried out in an organic solvent like acetone or dichloromethane at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar oxidation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the choice of oxidizing agents and solvents can be tailored to minimize environmental impact and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2,5-Dihydroxy-3-(4-methoxyphenyl)-6-phenyl-1,4-benzoquinone undergoes various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of more oxidized quinone derivatives.

    Reduction: Reduction reactions can convert the quinone to hydroquinone derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide in solvents like acetone or dichloromethane.

    Reduction: Sodium borohydride or lithium aluminum hydride in solvents like ethanol or tetrahydrofuran.

    Substitution: Halogenating agents, nitrating agents, and sulfonating agents under acidic or basic conditions.

Major Products Formed

    Oxidation: More oxidized quinone derivatives.

    Reduction: Hydroquinone derivatives.

    Substitution: Halogenated, nitrated, or sulfonated derivatives of the original compound.

Scientific Research Applications

2,5-Dihydroxy-3-(4-methoxyphenyl)-6-phenyl-1,4-benzoquinone has several scientific research applications:

    Chemistry: Used as a precursor for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential antioxidant properties and its ability to scavenge free radicals.

    Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,5-Dihydroxy-3-(4-methoxyphenyl)-6-phenyl-1,4-benzoquinone involves its ability to undergo redox reactions. The compound can act as an electron acceptor or donor, which allows it to participate in various biochemical processes. Its antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress. The molecular targets and pathways involved include interactions with cellular enzymes and proteins that regulate oxidative stress and inflammation.

Comparison with Similar Compounds

Similar Compounds

  • 2,5-Dihydroxy-3-(4-hydroxyphenyl)-6-phenyl-1,4-benzoquinone
  • 2,5-Dihydroxy-3-(4-methylphenyl)-6-phenyl-1,4-benzoquinone
  • 2,5-Dihydroxy-3-(4-chlorophenyl)-6-phenyl-1,4-benzoquinone

Uniqueness

2,5-Dihydroxy-3-(4-methoxyphenyl)-6-phenyl-1,4-benzoquinone is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s ability to interact with biological targets and improve its solubility in organic solvents, making it more versatile for various applications.

Properties

CAS No.

6172-50-5

Molecular Formula

C19H14O5

Molecular Weight

322.3 g/mol

IUPAC Name

2,5-dihydroxy-3-(4-methoxyphenyl)-6-phenylcyclohexa-2,5-diene-1,4-dione

InChI

InChI=1S/C19H14O5/c1-24-13-9-7-12(8-10-13)15-18(22)16(20)14(17(21)19(15)23)11-5-3-2-4-6-11/h2-10,20,23H,1H3

InChI Key

ARQIUFDEIJRCRU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=C(C(=O)C(=C(C2=O)O)C3=CC=CC=C3)O

Origin of Product

United States

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